(2,5-Dichloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride
Description
(2,5-Dichloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride (CAS: 1289585-29-0) is a synthetic amine derivative featuring a pyrrolidine ring substituted with a 2,5-dichlorobenzyl group. Its molecular formula is C₁₁H₁₅Cl₃N₂, with a molecular weight of 281.61 g/mol . The compound is enantiomerically distinct, as Fluorochem markets the (S)-stereoisomer under the same CAS number . It is categorized as a 5-membered heterocyclic compound, with applications in pharmaceutical research and chemical synthesis.
Properties
IUPAC Name |
N-[(2,5-dichlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2.ClH/c12-9-1-2-11(13)8(5-9)6-15-10-3-4-14-7-10;/h1-2,5,10,14-15H,3-4,6-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCDQIPGWYBVOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NCC2=C(C=CC(=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride typically involves the reaction of 2,5-dichlorobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dichloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: The major products include the corresponding carboxylic acids or ketones.
Reduction: The major products are the corresponding amines or alcohols.
Substitution: The major products depend on the nucleophile used; for example, using sodium hydroxide can yield the corresponding alcohol.
Scientific Research Applications
(2,5-Dichloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2,5-Dichloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Key Differences
The compound is part of a broader class of dichlorobenzyl-substituted amines. Below is a comparative analysis with close analogs:
Key Observations:
Chlorine Substitution Patterns: The 2,5-dichloro substitution in the target compound contrasts with the 2,6-dichloro isomer (e.g., ChemBK’s analog), which may alter steric and electronic properties .
Core Heterocycle Variations :
Research and Application Trends
- Pharmacological Potential: While specific activity data for the target compound is unavailable in the provided evidence, structurally related dichlorobenzyl-pyrrolidines are explored as kinase inhibitors or neurotransmitter analogs due to their amine functionality . Piperidine analogs (e.g., [1-(2,5-dichloro-benzyl)-piperidin-3-yl]-methyl-amine) are noted in early-stage drug discovery for central nervous system (CNS) targets .
Commercial Availability :
- The discontinuation of the target compound by CymitQuimica highlights sourcing challenges, though Fluorochem and ChemBK remain suppliers for enantiopure and positional isomers .
Biological Activity
(2,5-Dichloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride is a synthetic compound that has attracted attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a dichlorobenzyl moiety attached to a pyrrolidinyl amine, forming a hydrochloride salt. The presence of chlorine atoms enhances its lipophilicity, which may influence its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as receptors and enzymes. The dichlorobenzyl group is believed to play a crucial role in modulating the compound's reactivity and binding affinity. Preliminary studies suggest that it may act as an antagonist or inhibitor in various biochemical pathways, potentially affecting neurotransmitter systems and cellular signaling cascades.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity across various domains:
- Neuropharmacology : Initial investigations suggest potential applications in treating neurodegenerative diseases by targeting serotonin receptors (5-HT6R and 5-HT3R) and monoamine oxidase type B (MAO-B) . Compounds with similar structures have shown to reverse cognitive deficits in animal models, indicating possible pro-cognitive effects.
- Antimicrobial Properties : The compound's structural features may contribute to antibacterial activity. Studies on related pyrrolidine derivatives have demonstrated potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that this compound could share similar properties .
Case Studies
- Cognitive Enhancement : A study involving a compound similar to this compound reported significant improvements in memory performance in rodent models when administered prior to cognitive testing. The mechanism was linked to the inhibition of MAO-B and modulation of serotonin receptors .
- Antibacterial Activity : In vitro tests on related pyrrolidine compounds indicated MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, suggesting that the dichlorobenzyl moiety enhances antibacterial efficacy .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Target Action | Biological Activity |
|---|---|---|
| (2,5-Dichloro-benzyl)-pyrrolidin-3-yl-amine HCl | 5-HT6R/MAO-B antagonist | Potential cognitive enhancer |
| (2,6-Dichloro-benzyl)-(S)-pyrrolidin-3-yl amine HCl | Antibacterial | MIC: 3.12 - 12.5 μg/mL against S. aureus |
| (3,4-Dichloro-benzyl)-(R)-pyrrolidin-3-yl amine HCl | Enzyme inhibitor | Inhibition of microbial growth |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
